Methyl 2-(2-chloroacetamido)-2-methylpentanoate

Overview

Description

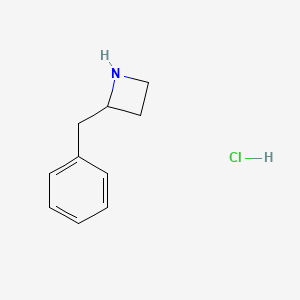

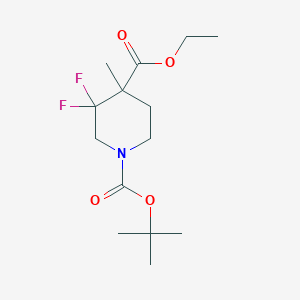

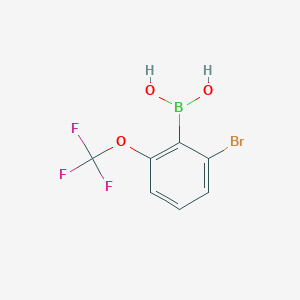

Methyl 2-(2-chloroacetamido)-2-methylpentanoate is a type of organic compound. It likely contains a carboxylate ester group (-COOCH3) and a chloroacetamido group (-NHCOCH2Cl). The exact properties of this compound would depend on its specific structure .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate methyl ester with a chloroacetamide. For example, the synthesis of a related compound, 4-(2-chloroacetamido)benzoic acid, involves the reaction of the corresponding benzoic acid with thionyl chloride to form an acyl chloride, which is then reacted with the appropriate amine .Molecular Structure Analysis

The molecular structure of this compound would likely include a pentanoate backbone with a methyl group and a chloroacetamido group attached. The exact structure would depend on the positions of these groups on the backbone .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the carboxylate ester group and the chloroacetamido group. These groups could potentially undergo a variety of reactions, including hydrolysis, substitution, and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, methyl 2-(2-chloroacetamido)acetate, has a melting point of 41-43°C .Scientific Research Applications

Specific Scientific Field

Biochemistry and Cancer Research

Summary of the Application

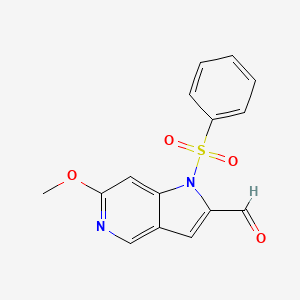

Compounds similar to “Methyl 2-(2-chloroacetamido)-2-methylpentanoate”, such as 2-(4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl acetate, have been used in the synthesis of lexitropsins . Lexitropsins are molecules that bind to the minor groove of double helical DNA, particularly to sequences rich with adjacent AT base pairs . This property makes them useful for delivering anticancer drugs to specific DNA sequences, blocking its template function .

Methods of Application or Experimental Procedures

The compound was synthesized starting from 2-trichloroacetyl-1-methyl-4-nitropyrrole . The synthesis involved acyl nucleophilic substitution of the trichloromethyl leaving group by ethanolamine to afford an amide, which was then protected with an acetyl group to furnish an ester . The chloroacetyl group was introduced by reducing the nitro group in the ester to the corresponding amine .

Results or Outcomes

The product was synthesized with a satisfactory yield and was fully characterized by nuclear magnetic resonance and mass spectrometry .

Anticancer Agents

Specific Scientific Field

Pharmacology and Cancer Research

Summary of the Application

Anthraquinones, which may share some structural similarities with “Methyl 2-(2-chloroacetamido)-2-methylpentanoate”, have been used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .

Methods of Application or Experimental Procedures

The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications .

Results or Outcomes

Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins . The antitumor activities of anthraquinones include inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis and tumor angiogenesis, regulation of the host immune response, antioxidant, anti-inflammatory, reversing tumor cell multidrug resistance, and so on .

Chemical Synthesis

Specific Scientific Field

Summary of the Application

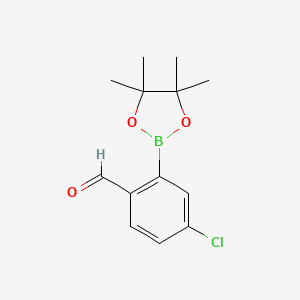

“Methyl 2-(2-chloroacetamido)benzoate” is a compound that could be used in chemical synthesis . It’s a type of chloroacetamide, which are often used as intermediates in the synthesis of other complex organic compounds .

Methods of Application or Experimental Procedures

The compound can be synthesized and then used as a building block in the synthesis of other complex organic compounds . The specific methods of application or experimental procedures would depend on the target compound being synthesized .

Results or Outcomes

The outcomes of using this compound in chemical synthesis would depend on the specific reactions it’s involved in . In general, chloroacetamides like this one can be useful in a wide range of synthetic applications .

Local Anesthetics

Specific Scientific Field

Summary of the Application

Compounds similar to “Methyl 2-(2-chloroacetamido)-2-methylpentanoate” have been used in the synthesis of local anesthetics . Local anesthetics are drugs that act on the nervous system, causing it to be inhibited and resulting in the loss of the sense of pain .

Methods of Application or Experimental Procedures

Local anesthetics act on nerve endings or around nerve trunks, reversibly blocking the generation and conduction of sensory nerve impulses, and temporarily eliminating local sensation (mainly pain sensation) under the condition of consciousness . They are mainly used in stomatology, ophthalmology, gynecology and surgery to relieve pain temporarily .

Results or Outcomes

Local anesthetics combine with specific sodium ion (Na+) channel sites on the nerve membrane, and they can affect the membrane potential by reducing Na+ passage through the sodium ion channels, thus blocking the generation and conduction of nerve impulses .

Chemical Building Blocks

Specific Scientific Field

Summary of the Application

“Methyl 2-(2-chloroacetamido)benzoate” is a compound that could be used as a building block in chemical synthesis . It’s a type of chloroacetamide, which are often used as intermediates in the synthesis of other complex organic compounds .

Methods of Application or Experimental Procedures

The compound can be synthesized and then used as a building block in the synthesis of other complex organic compounds . The specific methods of application or experimental procedures would depend on the target compound being synthesized .

Results or Outcomes

The outcomes of using this compound in chemical synthesis would depend on the specific reactions it’s involved in . In general, chloroacetamides like this one can be useful in a wide range of synthetic applications .

Synthesis of Imidazole Containing Compounds

Specific Scientific Field

Summary of the Application

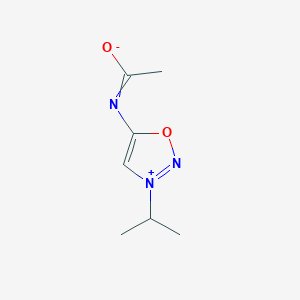

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Compounds containing imidazole have been widely used in medicinal chemistry for their diverse biological activities .

Methods of Application or Experimental Procedures

The synthesis of imidazole containing compounds involves various chemical reactions, including nucleophilic substitution, condensation, and cyclization . The specific methods of synthesis would depend on the target compound being synthesized .

Results or Outcomes

Imidazole containing compounds have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects . They have been used in the development of various therapeutic agents .

Future Directions

properties

IUPAC Name |

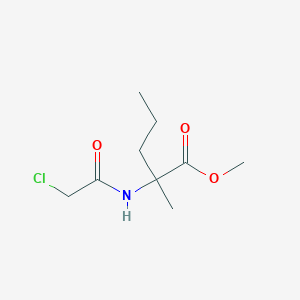

methyl 2-[(2-chloroacetyl)amino]-2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO3/c1-4-5-9(2,8(13)14-3)11-7(12)6-10/h4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLATXULHRXHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)OC)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-chloroacetamido)-2-methylpentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.